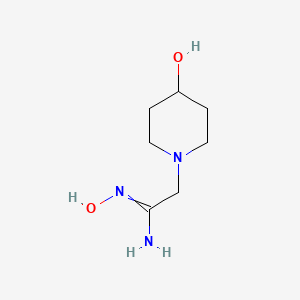
(Z)-N'-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide is a chemical compound that features a piperidine ring substituted with a hydroxyl group and an ethanimidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Formation of the Ethanimidamide Moiety: The ethanimidamide group can be synthesized through the reaction of an appropriate amine with an aldehyde or ketone, followed by reduction.
Industrial Production Methods
Industrial production of (Z)-N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a probe to investigate enzyme activities and receptor binding.
Medicine
In medicinal chemistry, (Z)-N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (Z)-N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide involves its interaction with specific molecular targets. The hydroxyl and imidamide groups can form hydrogen bonds and other interactions with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-hydroxypiperidin-1-yl)ethanimidamide: Lacks the (Z)-configuration and may exhibit different reactivity and properties.
N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide: Similar structure but without the (Z)-configuration, leading to potential differences in biological activity.
Uniqueness
(Z)-N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide is unique due to its specific (Z)-configuration, which can influence its three-dimensional shape and interactions with other molecules. This configuration may enhance its binding affinity and specificity for certain targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C7H15N3O2 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
N'-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C7H15N3O2/c8-7(9-12)5-10-3-1-6(11)2-4-10/h6,11-12H,1-5H2,(H2,8,9) |
Clé InChI |
CNIZCAPLERLENN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


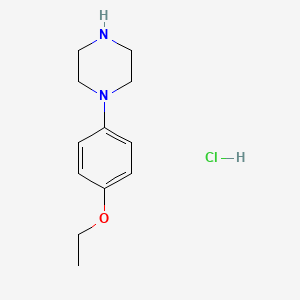
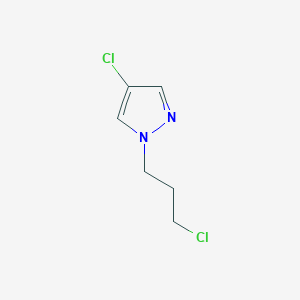
![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11723507.png)
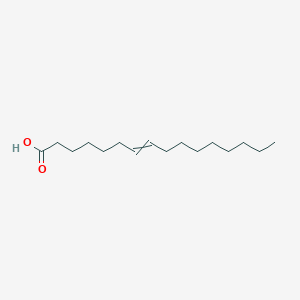
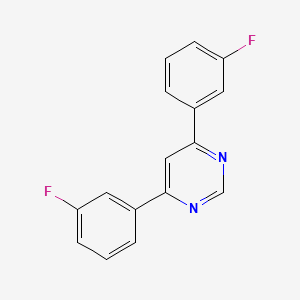
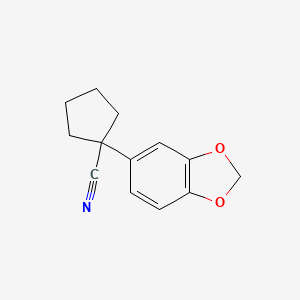
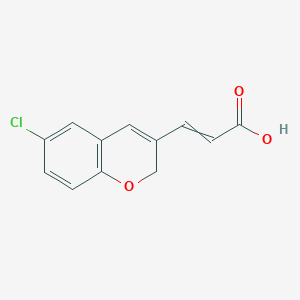
![5-Methoxy-3-[2-(3-methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-1H-indole](/img/structure/B11723535.png)

![3-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine](/img/structure/B11723553.png)


![N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide](/img/structure/B11723579.png)

